Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Description
Contextualizing Glucuronide Conjugates within Xenobiotic Metabolism Research
Glucuronidation represents a critical Phase II biotransformation pathway for a vast array of foreign compounds (xenobiotics), including drugs, toxins, and other environmental chemicals. researchgate.netrsc.org This process, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, involves the conjugation of glucuronic acid to a substrate. researchgate.netjove.com The primary function of glucuronidation is to increase the water solubility of lipophilic compounds, thereby facilitating their elimination from the body, typically via urine or bile. researchgate.netrsc.org This metabolic step is generally considered a detoxification mechanism, as the resulting glucuronide conjugates are often pharmacologically inactive and more readily excreted. researchgate.netresearchgate.net
Research in xenobiotic metabolism extensively studies glucuronidation to understand how the body processes and eliminates drugs and other foreign substances. This knowledge is fundamental in drug development, as the rate and extent of glucuronidation can significantly influence a drug's bioavailability, duration of action, and potential for drug-drug interactions. researchgate.net While often leading to inactivation, some glucuronide metabolites can be pharmacologically active or even reactive, underscoring the importance of their characterization. researchgate.net
Significance of Isosorbide (B1672297) 2-Mononitrate 5-β-D-Glucuronide as a Key Metabolite in Academic Investigations
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a well-established metabolite of two important nitrate (B79036) vasodilator drugs: isosorbide mononitrate (ISMN) and isosorbide dinitrate (ISDN). drugbank.comnih.govnih.gov ISDN is extensively metabolized in the liver to its active metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN). patsnap.comyoutube.comnih.gov ISMN, being one of these active metabolites, is also administered directly as a drug. drugs.comfda.gov
Both ISMN and the mononitrate metabolites of ISDN undergo further biotransformation, including glucuronidation. Specifically, this compound is formed through the conjugation of glucuronic acid to the hydroxyl group at the 5-position of isosorbide 2-mononitrate. drugbank.comhmdb.ca Another related metabolite, Isosorbide 5-Mononitrate 2-β-D-Glucuronide, is also formed. nih.govsynzeal.com Following administration of ISMN, a significant portion of the dose is excreted in the urine as glucuronide conjugates. fda.gov
| Parent Compound | Primary Metabolites | Secondary Metabolite (Glucuronide Conjugate) |
| Isosorbide Dinitrate (ISDN) | Isosorbide-2-mononitrate (IS-2-MN) and Isosorbide-5-mononitrate (IS-5-MN) | This compound |
| Isosorbide Mononitrate (ISMN) | Not applicable (already a mononitrate) | This compound |
The study of this compound provides crucial insights into the metabolic fate of its parent drugs. The formation of this glucuronide conjugate is a key step in the elimination pathway of isosorbide mononitrate. drugbank.com For isosorbide dinitrate, the metabolic cascade is more complex, involving initial denitration to the active mononitrates, followed by glucuronidation of these metabolites. nih.govnih.gov
The characterization and quantification of this compound in plasma and urine are essential for constructing a complete pharmacokinetic profile of both ISMN and ISDN. nih.gov This understanding helps to explain the duration of action and clearance rates of the parent drugs. For instance, the elimination half-life of the 2-glucuronide of mononitrate is approximately 6 hours. drugbank.com Research has also suggested that glucuronidation of the mononitrate metabolites can occur in the kidney. nih.gov
| Parameter | Isosorbide Dinitrate (ISDN) | Isosorbide-5-Mononitrate (IS-5-MN) | Isosorbide-2-Mononitrate (IS-2-MN) | Isosorbide 5-Mononitrate-2-Glucuronide |
| Elimination Half-Life | ~1 hour nih.gov | ~4-5 hours drugbank.comnih.gov | ~2-3.2 hours nih.govnih.gov | ~2.5 hours nih.gov |
| Bioavailability (Oral) | 10-90% (highly variable) drugbank.com | ~100% drugs.comnih.gov | Not typically administered directly | Not applicable |
| Primary Metabolism | Extensive first-pass metabolism to mononitrates nih.govdrugbank.com | Denitration and glucuronidation drugbank.comfda.gov | Denitration and glucuronidation | Renal excretion |
Overview of Core Research Areas Pertaining to this compound
Research focused on this compound primarily falls into several key areas:
Pharmacokinetic Studies: A significant body of research is dedicated to elucidating the pharmacokinetics of isosorbide dinitrate and its metabolites, including this compound. These studies aim to understand the absorption, distribution, metabolism, and excretion of these compounds in healthy volunteers and patient populations. nih.govnih.govresearchgate.net This research is vital for optimizing dosing regimens and understanding inter-individual variability.
Analytical Method Development: The accurate quantification of this compound in biological matrices like plasma and urine is crucial for pharmacokinetic research. Consequently, a focus of research has been the development and validation of sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for its detection.
Metabolite Synthesis and Characterization: The chemical synthesis of this compound as a reference standard is essential for its identification and quantification in biological samples. synzeal.comcymitquimica.comscbt.com This involves complex organic synthesis procedures to produce a pure compound with a well-defined chemical structure, which is then confirmed using various spectroscopic techniques.
Drug Metabolism and Enzyme Kinetics: Investigating the specific UDP-glucuronosyltransferase (UGT) isozymes responsible for the formation of this compound is another area of research. Understanding the enzyme kinetics helps in predicting potential drug-drug interactions where co-administered drugs might compete for the same metabolic pathway.
Properties
CAS No. |
89576-61-4 |
|---|---|
Molecular Formula |
C₁₂H₁₇NO₁₂ |
Molecular Weight |
367.26 |
Synonyms |
1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation and Characterization
High-Resolution Mass Spectrometry for Metabolite Identification and Purity Assessment
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the identification of drug metabolites due to its high sensitivity and mass accuracy, which allows for the determination of elemental compositions. When coupled with liquid chromatography, it becomes a powerful tool for the analysis of complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Metabolite Profiling
The profiling of Isosorbide (B1672297) 5-mononitrate and its metabolites, including the glucuronide conjugate, in biological fluids is effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov These methods offer high selectivity and sensitivity, which are crucial for detecting and quantifying metabolites that are often present at low concentrations.
Several LC-MS/MS methods have been developed for the determination of Isosorbide 5-mononitrate in human plasma, and the principles of these methods are directly applicable to its glucuronide metabolite. nih.govnih.govnih.gov For instance, a simple and sensitive HPLC-MS/MS method has been validated for the determination of Isosorbide 5-mononitrate in human plasma, demonstrating the robustness of this technique for related compounds. nih.gov The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, sometimes with additives to improve ionization. nih.gov
Due to the chemical nature of organic nitrates, they may not ionize efficiently by electrospray ionization (ESI). To overcome this, the formation of adducts, such as acetate (B1210297) adducts, in the negative ion mode (ESI-) has been shown to significantly enhance the signal and allow for reliable quantification. nih.gov This approach would be highly beneficial for the analysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide.
Table 1: Illustrative LC-MS/MS Parameters for Metabolite Profiling
| Parameter | Illustrative Value |
| Chromatography | |
| Column | C18 (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (M-H)⁻ | m/z 366.1 |
| Product Ions | To be determined by fragmentation analysis |
| Collision Energy | Optimized for specific transitions |
Fragmentation Pattern Analysis for Structural Confirmation
The structural confirmation of this compound is unequivocally achieved through the analysis of its fragmentation pattern in tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) of the precursor ion provides characteristic product ions that are indicative of the different structural moieties of the molecule.
For a glucuronide conjugate, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is expected. This would result in a fragment ion corresponding to the aglycone, Isosorbide 2-mononitrate. Further fragmentation of the aglycone would yield ions corresponding to the isosorbide core and the nitrate (B79036) group. The fragmentation of the glucuronic acid itself can also produce characteristic ions.
Table 2: Predicted Fragmentation Pattern of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment |
| 366.1 [M-H]⁻ | 190.0 [M-H-176]⁻ | Isosorbide 2-mononitrate (aglycone) |
| 366.1 [M-H]⁻ | 113.0 | Fragment from Glucuronic Acid |
| 190.0 | 144.0 | Isosorbide (denitrated aglycone) |
| 190.0 | 62.0 | Nitrate ion [NO₃]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For a molecule with multiple stereocenters like this compound, NMR is crucial for assigning the correct stereochemistry and the position of the glucuronide linkage.
One-Dimensional NMR (¹H and ¹³C) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts (δ) of the protons in the isosorbide moiety and the glucuronic acid moiety would be distinct and allow for their initial assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isosorbide | Protons on the bicyclic core | 3.5 - 5.0 | 70 - 90 |
| Glucuronic Acid | Anomeric Proton (H-1') | ~4.5 - 5.5 | ~100 |
| Other Sugar Protons | 3.0 - 4.0 | 60 - 80 | |
| Carboxyl Carbon (C-6') | - | ~175 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and for the complete structural assignment of complex molecules. youtube.comepfl.chsdsu.eduwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the proton-proton connectivity within the isosorbide and glucuronic acid rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comepfl.chsdsu.edu This is particularly powerful for identifying the point of attachment of the glucuronic acid to the isosorbide moiety. A correlation between the anomeric proton of the glucuronic acid and the C-5 carbon of the isosorbide moiety would definitively confirm the structure as this compound.
Chromatographic Separations for Isolation and Quantitative Analysis in Research Matrices
The isolation of this compound from research matrices, such as urine or plasma, is a prerequisite for its detailed structural characterization and for its use as a reference standard. High-performance liquid chromatography (HPLC) is the method of choice for this purpose. ijpsr.comnih.gov
For quantitative analysis in biological matrices, a validated HPLC or LC-MS/MS method is required. nih.govnih.govresearchgate.net The method should be sensitive, specific, accurate, and precise over the expected concentration range of the metabolite. The use of a stable isotope-labeled internal standard, such as ¹³C₆-Isosorbide 2-Mononitrate 5-β-D-Glucuronide, is highly recommended to ensure the accuracy of the quantification.
The development of such a method would involve optimizing the sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic conditions (column, mobile phase, flow rate), and detector settings. Method validation would be performed according to regulatory guidelines to ensure its reliability for use in pharmacokinetic or metabolism studies.
Gas Chromatography with Electron Capture Detection (GC-ECD) for Nitrates and their Conjugates
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive analytical technique particularly well-suited for the detection of electronegative compounds, such as organic nitrates. measurlabs.comscioninstruments.com The ECD is exceptionally selective for compounds that can capture electrons, making it a powerful tool for analyzing nitrate esters and their metabolites, including glucuronide conjugates, often present in complex biological matrices. measurlabs.comscioninstruments.com
The principle of GC-ECD involves the separation of volatile components in a gas chromatograph followed by detection using an electron capture detector. measurlabs.com This detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a stable current of free electrons. scioninstruments.com When an electronegative analyte, like a nitrate-containing compound, passes through the detector, it captures some of these electrons, causing a measurable decrease in the current. measurlabs.com This change in current is proportional to the concentration of the analyte. scioninstruments.com
Research has demonstrated the application of capillary gas chromatography with electron-capture detection for the determination of isosorbide-5-mononitrate (an isomer of isosorbide-2-mononitrate) in human plasma. nih.govcapes.gov.br In such methods, a liquid-liquid extraction step, often using ethyl acetate, is employed to isolate the analyte from the plasma. nih.govcapes.gov.br An internal standard is used for accurate quantification. nih.gov The high sensitivity of ECD allows for the detection of these compounds at very low concentrations, with lower limits of quantification reported in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net The technique's major advantage is its ability to directly analyze plasma extracts without the need for solvent removal and sample reconstitution, streamlining the analytical process. nih.govcapes.gov.br
While direct analysis of the glucuronide conjugate by GC-ECD can be challenging due to its low volatility, derivatization techniques can be employed to convert it into a more volatile form suitable for GC analysis. Furthermore, GC-ECD is instrumental in identifying and quantifying related nitrate impurities and metabolites. capes.gov.brresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isosorbide mononitrates and their metabolites, including the glucuronide conjugate. jptcp.com Its versatility allows for the separation, identification, and quantification of these compounds in various samples, from bulk materials to biological fluids. ijpsr.comnih.gov
A common approach for the analysis of isosorbide mononitrates is reversed-phase HPLC using a C18 column. ijpsr.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. ijpsr.comijpsr.com Detection is often performed using an ultraviolet (UV) detector at a specific wavelength, for instance, 210 nm. ijpsr.com This setup has been successfully used to determine isosorbide mononitrate and its related substances in injections. ijpsr.comijpsr.com
For more complex analyses, such as the simultaneous determination of isosorbide 2-mononitrate and isosorbide 5-mononitrate in plasma, more advanced HPLC methods coupled with tandem mass spectrometry (LC-MS/MS) have been developed. nih.govnih.gov These methods can employ chiral columns to separate the isomers and utilize electrospray ionization (ESI) in negative mode for sensitive detection. researchgate.netnih.gov The formation of acetate adduct ions can enhance ionization and fragmentation, improving quantitative analysis. nih.gov
The table below summarizes typical parameters for HPLC methods used in the analysis of isosorbide mononitrates.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC-MS/MS Method |
| Column | C18 (5µm, 250 x 4.6 mm) ijpsr.comijpsr.com | Agilent TC-C18 (5 µm, 4.6 x 150 mm) researchgate.net | ZORBAX XDB-C18 (5 µm, 4.6 x 50 mm) nih.gov |
| Mobile Phase | Methanol:Water (25:75, v/v) ijpsr.comijpsr.com | Acetonitrile:0.1% Trifluoroacetic acid in water:Water (25:20:55) researchgate.net | Acetonitrile:2 mM Ammonium Acetate in water (90:10, v/v) nih.gov |
| Flow Rate | 1.0 mL/min ijpsr.comijpsr.com | 0.8 mL/min researchgate.net | Not Specified |
| Detection | UV at 210 nm ijpsr.com | UV at 225 nm researchgate.net | Tandem Mass Spectrometry (API 4000) nih.gov |
| Internal Standard | Not Specified | Isosorbide dinitrate researchgate.net | ¹³C₆-5-ISMN nih.gov |
| Run Time | Not Specified | 3.8 min (for ISDN) researchgate.net | 3.5 min nih.gov |
This table presents a compilation of data from multiple sources to illustrate common HPLC parameters.
Development and Validation of Robust Analytical Methods for Research Applications
The development and validation of robust analytical methods are critical for ensuring the reliability and accuracy of research findings related to this compound. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to assess various parameters. researchgate.netresearchgate.net
Key validation parameters include:
Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govijpsr.com Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are often performed to demonstrate specificity. ijpsr.com
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in a given range. nih.govnih.govnih.gov Calibration curves are constructed by plotting the response against the concentration, and the correlation coefficient (r²) is calculated. nih.gov
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and then analyzed. ijpsr.comresearchgate.net
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.com For sensitive methods, the LOQ for isosorbide mononitrates in plasma can be as low as 5.00 ng/mL. nih.gov
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net
Validated HPLC and GC methods have been successfully applied to quantify isosorbide mononitrates and related substances in bulk drugs, pharmaceutical formulations, and biological fluids. nih.govijpsr.comnih.gov
Synthesis of Reference Standards and Labeled Analogues for Research Purposes
The availability of pure reference standards and isotopically labeled analogues is fundamental for the accurate quantification and structural identification of this compound and its related compounds in research.
The synthesis of isosorbide mononitrates often starts from isosorbide (1,4:3,6-dianhydro-D-glucitol), a diol derived from sorbitol. google.comrsc.org The synthesis of a specific mononitrate, such as isosorbide-2-mononitrate or isosorbide-5-mononitrate, presents a synthetic challenge due to the need for selective reactions at one of the two hydroxyl groups. google.com
One common strategy involves the selective chemical reduction of isosorbide dinitrate. google.com Various reducing agents and systems have been explored to achieve preferential formation of one mononitrate isomer over the other. googleapis.comgoogle.com For instance, processes have been developed that use reduction systems in the presence of specific coordinating metal ions to obtain high selectivity for isosorbide-5-mononitrate. google.com Another approach involves the reaction of isosorbide dinitrate with a hydrazine (B178648) derivative in a polar solvent, which has been shown to preferentially form isosorbide-2-mononitrate. google.com
The synthesis of the glucuronide conjugate, Isosorbide 5-Mononitrate 2-β-D-Glucuronide, involves the enzymatic or chemical coupling of the isosorbide mononitrate with a glucuronic acid moiety. In vivo, this is a common metabolic pathway for the elimination of the drug. nih.gov For research purposes, the synthesis of the glucuronide is often performed on demand by specialized chemical synthesis companies. synzeal.comsynzeal.com The chemical name for Isosorbide 5-Mononitrate 2-β-D-Glucuronide is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(((3S,3aR,6R,6aS)-6-(nitrooxy)hexahydrofuro[3,2-b]furan-3-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid. synzeal.com
Isotopically labeled analogues, such as ¹³C₆-Isosorbide 5-mononitrate, are crucial as internal standards in quantitative mass spectrometry-based assays. nih.gov Their synthesis follows similar routes to the unlabeled compounds, but starts with an isotopically enriched precursor. These labeled standards are essential for correcting for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. pharmaffiliates.com
Metabolic Fate and Enzymatic Transformations of Isosorbide 2 Mononitrate 5 β D Glucuronide
Enzymatic Hydrolysis of the Glucuronide Conjugate
Enzymatic hydrolysis is a key reaction in the metabolic lifecycle of Isosorbide (B1672297) 2-Mononitrate 5-β-D-Glucuronide. This process involves the cleavage of the glucuronic acid moiety from the parent molecule, a reaction catalyzed by a specific class of enzymes.
β-Glucuronidase enzymes are glycosidases that catalyze the breakdown of complex carbohydrates. wikipedia.org Their primary role in drug metabolism is to hydrolyze the β-D-glucuronic acid residues from glucuronide conjugates. nih.govwikipedia.org This deconjugation process reverts the metabolite back to its aglycone form, in this case, Isosorbide 2-Mononitrate. nih.gov
The catalytic mechanism involves specific amino acid residues, such as glutamic acid, within the enzyme's active site that protonate the glycosidic bond, leading to the release of the aglycone. nih.gov This enzymatic action is crucial in various physiological contexts. In the gut, β-glucuronidases produced by intestinal microflora can cleave glucuronide metabolites that have been excreted into the bile, allowing the reabsorption of the parent drug. nih.govwikipedia.org This process, known as enterohepatic recirculation, can significantly prolong the presence and pharmacological effect of a compound in the body. nih.govresearchgate.net The deconjugation of glucuronides within specific tissues can also lead to localized activation of the compound. nih.gov
The efficiency of the enzymatic hydrolysis of glucuronide conjugates in biological samples is not constant and is influenced by several critical factors. Research into the hydrolysis of various glucuronidated compounds has highlighted the importance of optimizing conditions for complete and accurate analysis.
Key factors influencing hydrolysis efficiency include the source of the β-glucuronidase enzyme, the reaction temperature, and the pH of the medium. nih.govmdpi.com For instance, recombinant β-glucuronidases have demonstrated high efficiency, achieving over 90% hydrolysis of many glucuronides in as little as five minutes at various temperatures. mdpi.com In contrast, enzymes from other sources, like Helix pomatia (abalone), may require significantly longer incubation times and specific temperatures to achieve similar results. mdpi.comnih.gov The pH of the buffer system is also critical; studies have shown that adjusting the pH can increase hydrolysis activity by several folds. nih.gov Furthermore, the freshness of the biological sample, such as feces, can impact the activity of the endogenous enzymes, with fresh samples showing the highest rates of hydrolysis. nih.gov
| Factor | Observation | Source |
|---|---|---|
| Enzyme Source | Recombinant enzymes (e.g., B-One™, BGTurbo™) can be more efficient, achieving >90% hydrolysis in 5-60 minutes. Enzymes from Helix pomatia may require up to 24 hours. | mdpi.com |
| Temperature | Optimal temperatures vary by enzyme source. Some recombinant enzymes work efficiently across a range of temperatures (e.g., 20°C, 40°C, 55°C), while others have a more specific optimal temperature (e.g., 65°C for abalone-derived enzyme). | mdpi.comnih.gov |
| pH | The pH of the reaction buffer significantly impacts enzyme activity. For certain substrates, changes in pH can increase hydrolysis rates by up to 12.9-fold. | nih.gov |
| Sample Freshness | Enzymatic activity is highest in fresh biological samples (e.g., feces). Hydrolysis rates decrease significantly in samples stored for 1 to 7 days. | nih.gov |
| Incubation Time | The required time to achieve maximum hydrolysis is highly dependent on the enzyme source and substrate, ranging from under 5 minutes to over 18-24 hours. | mdpi.comnih.gov |
Theoretical Considerations of Further Biotransformation Pathways
Following its formation, Isosorbide 2-Mononitrate 5-β-D-Glucuronide may undergo further biotransformation. Based on the known metabolic pathways of the parent compound, Isosorbide Mononitrate, a primary theoretical pathway is de-nitration. nih.govnih.gov The parent drug is extensively metabolized via de-nitration to form isosorbide and subsequently sorbitol, both of which are considered pharmacologically inactive. nih.govnih.gov
Therefore, two potential biotransformation pathways for the glucuronide conjugate can be considered:
The intact glucuronide conjugate could be a substrate for de-nitration enzymes, leading to the formation of Isosorbide 5-β-D-Glucuronide and a free nitrate (B79036) ion.
Alternatively, the conjugate could first undergo hydrolysis via β-glucuronidase, as described above, to yield Isosorbide 2-Mononitrate. This regenerated parent compound would then re-enter the known metabolic pathway to be de-nitrated to isosorbide. nih.govnih.gov
Urinary metabolite profiling after administration of Isosorbide 5-Mononitrate has identified isosorbide as a major metabolite (accounting for about 37% of the dose), with the glucuronide conjugate comprising about 25%. nih.gov This suggests that de-nitration is a substantial metabolic route.
Investigation of Potential Enterohepatic Recirculation Mechanisms in Preclinical Models
Enterohepatic recirculation is a physiological process where compounds are excreted from the liver into the bile, pass into the small intestine, and are then reabsorbed back into the portal circulation, returning to the liver. wikipedia.orgresearchgate.net This recycling mechanism can significantly extend the apparent half-life of a drug or its metabolites. nih.gov
The process is particularly relevant for glucuronide conjugates. nih.gov A compound is conjugated in the liver to form a water-soluble glucuronide, which is then excreted in the bile. elifesciences.org In the intestine, gut bacteria that produce β-glucuronidase enzymes hydrolyze the conjugate, releasing the parent drug. nih.govwikipedia.org The now less polar parent drug can be reabsorbed through the intestinal wall and re-enter circulation. researchgate.net
Molecular and Mechanistic Research into Isosorbide 2 Mononitrate 5 β D Glucuronide
Investigating Cellular Uptake and Transport Mechanisms
While dedicated studies on the cellular transport of Isosorbide (B1672297) 2-Mononitrate 5-β-D-Glucuronide are limited, its chemical nature as a glucuronide conjugate provides a strong basis for predicting its transport mechanisms. Glucuronide metabolites are typically hydrophilic and negatively charged, which limits their ability to passively diffuse across cell membranes. nih.govfrontiersin.org Their movement into and out of cells is therefore highly dependent on membrane transport proteins. patrinum.ch
The disposition of drug glucuronides is mediated by uptake transporters, such as organic anion-transporting polypeptides (OATPs), and efflux transporters, including multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). frontiersin.orgnih.gov These transporters are crucial for moving conjugates from tissues into the circulation and subsequently into bile or urine for excretion. nih.gov For instance, MRP2 is involved in biliary efflux, while MRP3 facilitates efflux into the blood under certain conditions. nih.gov It is highly probable that the transport of Isosorbide 2-Mononitrate 5-β-D-Glucuronide from hepatocytes and renal cells is managed by one or more of these transporter families to facilitate its ultimate excretion from the body. nih.gov
Theoretical Exploration of Structure-Activity Relationships (SAR) or Structure-Metabolism Relationships (SMR)
The relationship between the chemical structure of Isosorbide 2-Mononitrate and its glucuronide metabolite is a clear demonstration of a Structure-Metabolism Relationship (SMR). The metabolism of the parent drug to its glucuronide conjugate is a key determinant of its inactivation and elimination.
The parent compound, Isosorbide 2-Mononitrate, possesses a free hydroxyl group at the 5-position, which serves as a site for Phase II conjugation. The enzymatic attachment of a β-D-glucuronic acid moiety at this position results in this compound.
Key SMR observations include:
Inactivation: The addition of the large glucuronide group sterically hinders the molecule, preventing it from being processed to release nitric oxide, thereby abolishing its vasodilatory activity. drugbank.com
Increased Hydrophilicity: The glucuronic acid moiety contains multiple hydroxyl groups and a carboxyl group, which dramatically increases the water solubility of the metabolite compared to the parent drug. This structural change is fundamental to its biological fate.
Facilitated Excretion: The increased polarity and negative charge of the glucuronide conjugate make it an ideal substrate for renal and biliary transporters that actively secrete such compounds into the urine and bile. nih.govfrontiersin.org This metabolic transformation effectively converts the pharmacologically active drug into an inactive, excretable form.
The potency of organic nitrates is primarily determined by the number of nitrate (B79036) ester groups, which influences the degree of nitric oxide release. nih.gov The process of glucuronidation does not alter the nitrate group but modifies another part of the molecule in a way that terminates its biological activity and designates it for removal from the body.
Table 1. Comparison of Physicochemical Properties
| Property | Isosorbide 2-Mononitrate | This compound |
|---|---|---|
| Molecular Formula | C₆H₉NO₆ | C₁₂H₁₇NO₁₂ |
| Molecular Weight | 191.14 g/mol | 367.26 g/mol |
| Pharmacological Activity | Active (Vasodilator) | Inactive |
| Key Structural Feature | Free hydroxyl group at C5 | Glucuronide conjugate at C5 |
| Predicted Outcome | Nitric oxide release | Renal/biliary excretion |
Computational and in Silico Approaches in Glucuronide Research
Molecular Docking and Dynamics Simulations of Glucuronide-Enzyme Interactions
Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for investigating biomolecular processes at an atomic level. nih.gov These methods are instrumental in visualizing and analyzing the interactions between a ligand, such as a glucuronide, and its corresponding enzyme.
Molecular Docking is used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. For glucuronides, this can be applied to understand interactions with two key enzyme types:
UDP-Glucuronosyltransferases (UGTs): The enzymes responsible for the formation of glucuronides. Docking studies can help predict which UGT isoforms are involved in the metabolism of a parent drug, like Isosorbide (B1672297) 5-Mononitrate, by modeling how it fits into the active site.
β-Glucuronidases: These enzymes catalyze the cleavage of the glucuronide bond, releasing the parent drug. thescipub.com Docking simulations have been employed to study the binding modes of various compounds with β-glucuronidase to understand their inhibitory potential. nih.gov For instance, studies on flavonoids have used docking to reveal binding affinities and specific interactions within the enzyme's active site, such as with key amino acid residues like Asp163 and Trp549. nih.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of molecules over time, revealing information about the stability of the enzyme-ligand complex, conformational changes, and the influence of the surrounding environment (e.g., solvent). nih.govthescipub.com MD simulations are crucial for understanding the structural flexibility and stability of enzymes like β-glucuronidase, as the inclusion of solvent effects provides a more realistic model of the biological system. thescipub.com While specific MD simulation studies focusing on the interaction between Isosorbide 2-Mononitrate 5-β-D-Glucuronide and UGT or β-glucuronidase enzymes are not prominent in published literature, the principles from studies on other D-Glu-based inhibitors and enzymes are directly applicable. researchgate.net These simulations can elucidate the dynamic stability of interactions within the enzyme's active site, complementing knowledge gained from static docking models. researchgate.net
Table 1: Application of Molecular Simulation in Glucuronide Research
| Technique | Primary Application | Key Insights Provided | Example Enzyme Targets |
| Molecular Docking | Predicts binding orientation of a ligand in an enzyme's active site. | Binding affinity (kcal/mol), specific polar and hydrophobic interactions, identification of key amino acid residues. nih.gov | UDP-Glucuronosyltransferases (UGTs), β-Glucuronidase. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulates the movement and interaction of atoms and molecules over time. | Stability of enzyme-ligand complex, conformational flexibility, role of solvent, dynamic behavior in the active site. thescipub.comresearchgate.net | β-Glucuronidase, MurD Ligase. thescipub.comresearchgate.net |
Quantum Chemical Calculations for Prediction of Reactivity and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. This allows for the prediction of various chemical properties, including molecular geometry, charge distribution, and reactivity, without the need for experimental data.
For a compound like this compound, these calculations can be applied to:
Predict Stability: By calculating the total energy of the molecule, researchers can assess its thermodynamic stability. This is useful for comparing the stability of different isomers or metabolites.
Identify Reactive Sites: Quantum chemical methods can determine the electron density at different points in the molecule. Regions with high electron density may be susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. This is critical for predicting potential further metabolic transformations or chemical degradation pathways.
Analyze the Glucuronidation Bond: The strength and nature of the O-glycosidic bond linking the isosorbide mononitrate moiety to the glucuronic acid can be analyzed. This information helps in understanding the susceptibility of the compound to hydrolysis by β-glucuronidase.
Predictive Modeling of Glucuronidation Sites and Metabolite Formation
Predicting the metabolic fate of a drug is a central goal of in silico toxicology and pharmacology. nih.gov For glucuronidation, computational models are developed to predict whether a compound will undergo this metabolic reaction and at which specific site.
Isosorbide 5-mononitrate possesses a free secondary hydroxyl group, which is the primary site for phase II conjugation. Predictive models for glucuronidation typically rely on several approaches:
Substrate-Based Models: These models are built from databases of known UGT substrates. They identify common structural features or physicochemical properties (e.g., logP, pKa, presence of a hydroxyl group) that make a molecule a likely candidate for glucuronidation.
Expert Systems: These are rule-based systems that codify the knowledge of medicinal chemists and biochemists to predict metabolic pathways. For Isosorbide 5-mononitrate, such a system would flag the hydroxyl group as a highly probable site for glucuronidation.
Physiologically Based Pharmacokinetic (PBPK) Modeling: This approach simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual organism. nih.gov PBPK models have been successfully constructed for the parent compound, Isosorbide Mononitrate (ISMN), to predict its pharmacokinetic behavior. nih.govb2osim.com By integrating in vitro dissolution data, these models can simulate plasma concentrations and assess bioequivalence for different formulations, providing a powerful tool for drug development. nih.govresearchgate.net The formation of metabolites, including glucuronides, is a key parameter in these models. Human studies confirm that after administration of ISMN, a significant portion is eliminated as conjugated material, presumed to be the glucuronide. nih.govdrugbank.com
The formation of this compound is therefore a predictable metabolic outcome based on the chemical structure of the parent drug and the well-established substrate preferences of UGT enzymes.
Table 2: Known Metabolites of Isosorbide 5-Mononitrate in Humans
| Metabolite | Percentage of Excreted Dose (in Urine) | Notes |
| Isosorbide | ~37% nih.gov | Pharmacologically inactive denitrated product. nih.gov |
| Isosorbide 5-Mononitrate 2-β-D-Glucuronide | ~25% (as conjugated material) nih.gov | Pharmacologically inactive glucuronide conjugate. drugbank.comhmdb.ca |
| Sorbitol | ~7% nih.gov | |
| Isosorbide 5-Mononitrate (Unchanged) | ~2% nih.govdrugbank.com | Parent drug excreted without metabolism. |
| Unidentified Metabolites | ~11% (combined) nih.gov | Two other minor metabolites detected. |
Cheminformatics and Data Mining for Related Compounds
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. By mining chemical and biological databases, researchers can identify trends and relationships that help predict the behavior of new or less-studied molecules.
For this compound, cheminformatics approaches are valuable for:
Structural Similarity Searching: Databases like PubChem, DrugBank, and the Human Metabolome Database (HMDB) can be searched for compounds structurally similar to isosorbide mononitrate or its glucuronide. drugbank.comhmdb.canih.gov This allows researchers to leverage existing data on the metabolism and activity of related nitrate (B79036) esters or glucuronide conjugates.
Metabolic Pathway Analysis: The metabolic pathway of the parent drug, Isosorbide Dinitrate, is well-characterized. It is known to be metabolized to its active mononitrate metabolites (2-ISMN and 5-ISMN), which are then further conjugated with glucuronic acid before excretion. nih.gov By analyzing this established pathway, the formation of the 5-β-D-glucuronide from the 5-mononitrate is a logical and expected step. Data mining of metabolic pathways of other organic nitrates can reinforce this prediction.
Building Predictive Models: The data gathered on related compounds—their structures, properties, and known metabolic fates—serve as the training sets for developing the quantitative structure-activity relationship (QSAR) and machine learning models discussed in the previous section.
The use of cheminformatics provides context, connecting the specific case of this compound to the broader knowledge base of drug metabolism.
Research Challenges and Future Directions
Advancements in Micro-scale Analytical Techniques for Metabolite Detection in Complex Biological Matrices
The detection and quantification of metabolites like Isosorbide (B1672297) 2-Mononitrate 5-β-D-Glucuronide in complex biological samples such as plasma, urine, or cell culture media present significant analytical challenges. bohrium.com These matrices contain a diverse array of endogenous and exogenous compounds, which can interfere with analysis. bohrium.com Furthermore, the hydrophilic nature of glucuronides makes their separation from other polar compounds difficult using traditional chromatographic methods. nih.gov
Recent advancements in analytical platforms, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are addressing these issues. nih.gov Techniques like ultra-high-performance liquid chromatography (UPLC) offer increased resolution and throughput, enhancing the separation of metabolites from complex mixtures. nih.gov The development of micro-scale sampling and analysis now enables the study of metabolites from very small volume samples, such as those from micro-physiological systems or organoids. researchgate.net For instance, one study demonstrated the ability to detect 57 metabolites from just one microliter of cell culture medium using an LC-MS-based untargeted metabolomics protocol. researchgate.net
Capillary and nano-LC systems, which use very low flow rates, improve ionization efficiency and sensitivity in mass spectrometry, making them highly suitable for metabolomic studies where sample volume is limited. nih.gov These micro-scale techniques are crucial for high-throughput drug screening applications and for longitudinal monitoring of metabolite formation in in-vitro models. researchgate.net The primary challenge remains the comprehensive analysis of a wide range of chemically diverse metabolites in a single run, as no single analytical platform can detect all metabolites in a biological sample. bohrium.com The integration of multiple analytical approaches is often necessary to increase the coverage of detected metabolites. bohrium.com
Table 1: Comparison of Modern Analytical Techniques in Metabolomics
| Technique | Primary Advantages | Limitations | Relevance for Glucuronide Metabolite Detection |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile compounds, high separation efficiency. sysrevpharm.org | Requires chemical derivatization for non-volatile compounds like glucuronides, sample destructive. nih.govnih.gov | Limited direct applicability due to the non-volatile nature of the target metabolite. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Dominating technique for global metabolite profiling, no derivatization needed for a broad range of analytes, high sensitivity and selectivity. nih.govnih.gov | Can be discriminating (not all compounds ionize well under one condition), potential for matrix effects. nih.gov | Highly suitable for detecting hydrophilic glucuronides in complex biological fluids. nih.gov |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High separation efficiency for charged and polar compounds, requires minimal sample volume. | Lower concentration sensitivity compared to LC-MS for some analytes, reproducibility can be challenging. | Well-suited for separating highly polar glucuronide isomers. core.ac.uk |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, highly reproducible, provides structural information, requires minimal sample preparation. sysrevpharm.org | Relatively low sensitivity compared to MS-based methods. bohrium.com | Useful for structural confirmation of isolated metabolites but may lack the sensitivity for detection in raw biological samples. |
Elucidating Stereochemical Implications in Glucuronide Formation and Fate
Glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs) can exhibit significant stereoselectivity, meaning the enzyme preferentially metabolizes one stereoisomer over another. nih.govnih.gov The formation of Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a stereospecific process, resulting in a defined three-dimensional structure. nih.gov The precise stereochemical representation of β-D-glucuronides is crucial, as incorrect depictions are increasingly found in scientific literature. nih.gov
The challenge lies in understanding the structural basis for this selectivity. The three-dimensional interaction between the substrate and the enzyme's active site dictates which isomer is formed and at what rate. nih.govresearchgate.net For some drugs, different UGT isoforms can even produce opposite stereoselectivities. researchgate.net For example, in the case of propranolol, UGT1A9 and UGT1A10 exhibit reverse stereoselectivity, which may lead to different metabolic profiles in the liver versus the intestine, where these enzymes are differentially expressed. researchgate.net
Future research must focus on elucidating the specific UGT isoforms responsible for the glucuronidation of isosorbide 2-mononitrate and how the substrate's shape influences its binding and subsequent conjugation. rsc.org This involves in-vitro assays with a panel of recombinant human UGTs to identify the key enzymes. core.ac.uk Translating these in-vitro findings to the in-vivo situation is complex, as it requires considering the contributions of multiple enzymes and other factors like protein binding. nih.govresearchgate.net A deeper understanding of these stereochemical aspects is essential for predicting metabolic pathways and potential variability in drug response. nih.gov
Exploring the Role of Genetic Polymorphisms of UGTs in Metabolite Profiles: An In Vitro Mechanistic Perspective
The genes encoding UGT enzymes are highly polymorphic, and these genetic variations can lead to altered enzyme activity, which in turn affects drug metabolism and metabolite profiles. mdpi.comnih.gov Genetic polymorphisms have been identified for numerous human UGT genes, including UGT1A1, UGT1A6, UGT1A7, UGT2B4, UGT2B7, and UGT2B15. nih.gov From an in-vitro mechanistic perspective, the challenge is to determine which specific UGT polymorphisms impact the formation of this compound.
In-vitro studies using recombinant UGTs that express different genetic variants are a powerful tool for this purpose. nih.gov These systems allow researchers to directly compare the catalytic activity of different enzyme variants toward a specific substrate. For example, studies have shown that the UGT2B72 polymorphism can reduce the glucuronidation of certain substrates. mdpi.com Similarly, the UGT1A128 polymorphism is known to decrease the glucuronidation rate of several compounds. nih.gov
Future research should involve screening a panel of polymorphic UGT enzymes, particularly those known to be expressed in the liver and intestine where most drug glucuronidation occurs, for their ability to form this compound. xenotech.com By correlating genotype with in-vitro glucuronidation rates, it becomes possible to predict which individuals might exhibit altered metabolite profiles. nih.gov This approach provides a functional basis for understanding inter-individual variability in drug metabolism. nih.gov
Table 2: Selected UGT Polymorphisms and Their Potential In-Vitro Functional Impact
| UGT Gene | Polymorphism | Reported In-Vitro/Functional Consequence | Potential Relevance for Isosorbide Mononitrate Glucuronidation |
|---|---|---|---|
| UGT1A1 | UGT1A128 | Reduced gene expression and decreased glucuronidation of certain substrates. nih.gov | If UGT1A1 is involved, individuals with this variant may show reduced formation of the glucuronide metabolite. |
| UGT1A6 | Multiple variants | Altered catalytic activity has been proposed. nih.gov | Could potentially alter the rate of glucuronidation if UGT1A6 is a contributing enzyme. |
| UGT2B7 | UGT2B72 (H268Y) | Associated with altered glucuronidation capacity for various drugs like morphine and diclofenac. mdpi.comnih.gov | If UGT2B7 is the primary enzyme, this common polymorphism could significantly influence metabolite levels. |
| UGT2B15 | UGT2B15*2 (D85Y) | Altered catalytic activity has been proposed. nih.gov | Could play a role if UGT2B15 contributes to the metabolism of isosorbide mononitrate. |
Unveiling Minor or Novel Biotransformation Pathways of this compound
While this compound is a known major metabolite of isosorbide mononitrate, the complete metabolic picture may be more complex. janusinfo.sedrugbank.com Isosorbide mononitrate is primarily cleared via denitration to isosorbide and glucuronidation. janusinfo.se At least six different compounds have been detected in urine following administration, though the identified metabolites are considered pharmacologically inactive. janusinfo.sehmdb.ca
A key research challenge is to investigate whether the glucuronide metabolite itself undergoes further biotransformation. While glucuronidation is typically a terminal detoxification step, some glucuronides can be subject to further reactions or transport. For example, acyl glucuronides can be chemically reactive and undergo intramolecular rearrangement. rsc.org Although this compound is an ether glucuronide, which is generally stable, the possibility of minor, yet undiscovered, metabolic pathways cannot be ruled out.
Future research should employ high-sensitivity, high-resolution mass spectrometry in untargeted metabolomics studies to search for novel or minor metabolites in various biological fluids after administration of isosorbide mononitrate. researchgate.net In-vitro incubation of the synthesized this compound with liver microsomes or hepatocytes could also reveal if it is a substrate for other phase I or phase II enzymes. rsc.org Uncovering these pathways would provide a more complete map of the biotransformation of isosorbide mononitrate and could offer new insights into its disposition.
Q & A
Basic: What analytical methods are recommended for detecting and quantifying Isosorbide 2-Mononitrate 5-β-D-Glucuronide in biological matrices?
Methodological Answer:
- Liquid Chromatography (LC) coupled with mass spectrometry (MS) is optimal due to its sensitivity for glucuronide metabolites. Use reverse-phase columns (C18) with mobile phases combining water/acetonitrile and formic acid to enhance ionization .
- For quantification, employ reference standards (e.g., Phenyl-β-D-glucuronide) to validate recovery rates and ensure linearity in calibration curves .
- Sample preparation should include protein precipitation (e.g., methanol) followed by solid-phase extraction to isolate the metabolite from plasma or urine .
Basic: What metabolic pathways lead to the formation of this compound?
Methodological Answer:
- The parent compound, isosorbide dinitrate (ISDN) , undergoes hepatic denitration to form isosorbide 2-mononitrate (15–25%) and 5-mononitrate (75–85%) .
- The 2-mononitrate metabolite is further metabolized via UGT-mediated glucuronidation at the 5-position, forming the 5-β-D-glucuronide conjugate .
- Key enzymes to study: UDP-glucuronosyltransferases (UGT1A1, UGT1A9) using recombinant enzyme assays or hepatocyte models .
Basic: What pharmacokinetic parameters characterize this compound?
Methodological Answer:
- Half-life: ~2 hours (shorter than the 5-mononitrate due to faster clearance) .
- Clearance pathways: Primarily renal excretion of the glucuronide (~60–70%), with minor contributions from denitration to isosorbide or sorbitol .
- Volume of distribution: Likely similar to ISDN (2–4 L/kg), but requires validation via radiolabeled tracer studies .
Advanced: How can researchers resolve discrepancies in reported metabolic ratios (e.g., 2- vs. 5-mononitrate formation)?
Methodological Answer:
- Cross-study validation: Compare interspecies differences (e.g., human vs. rodent hepatocytes) and assay conditions (e.g., enzyme cofactors) .
- Population pharmacokinetics: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in denitration rates .
- In vitro-in vivo extrapolation (IVIVE): Correlate microsomal metabolism data with clinical pharmacokinetic profiles .
Advanced: How to assess the biological activity of this compound relative to its parent compounds?
Methodological Answer:
- Vasorelaxation assays: Compare potency in isolated aortic rings (ex vivo) using cumulative dose-response curves. The glucuronide is likely less active due to reduced membrane permeability .
- Nitric oxide (NO) release: Measure NO production in endothelial cells via chemiluminescence or DAF-FM fluorescence. Glucuronides may act as NO reservoirs under β-glucuronidase-rich conditions .
- Pharmacodynamic modeling: Integrate metabolite concentrations with hemodynamic responses (e.g., blood pressure) in animal models .
Advanced: What challenges arise in synthesizing high-purity this compound for reference standards?
Methodological Answer:
- Stereochemical control: Ensure β-D-configuration at the glucuronide moiety using NMR (¹H, 13C) and compare with published spectra (e.g., kaempferol glucuronide studies) .
- Purification: Employ preparative HPLC with hydrophilic interaction chromatography (HILIC) to separate polar glucuronides from byproducts .
- Stability testing: Monitor degradation under varying pH/temperature using accelerated stability protocols (ICH guidelines) .
Advanced: How does glucuronidation influence the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this metabolite?
Methodological Answer:
- Renal vs. hepatic clearance: Glucuronidation increases hydrophilicity, shifting excretion to renal routes. Use urinary metabolite profiling to quantify contributions .
- Enterohepatic recirculation: Assess via bile duct-cannulated models to determine if glucuronide hydrolysis in the gut reactivates the metabolite .
- CYP-UGT interplay: Investigate using co-incubation assays with CYP inhibitors (e.g., ketoconazole) to delineate metabolic pathways .
Advanced: How to design in vivo vs. in vitro studies to evaluate the metabolite’s role in drug-drug interactions?
Methodological Answer:
- In vitro: Use human liver microsomes (HLM) or hepatocytes with probe substrates (e.g., UGT1A1’s bilirubin) to identify inhibition/induction .
- In vivo (animal): Administer ISDN with UGT inhibitors (e.g., probenecid) and measure glucuronide plasma levels via LC-MS .
- Clinical trials: Conduct crossover studies in volunteers with genetic polymorphisms (e.g., UGT1A1*28) to assess inter-individual variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
